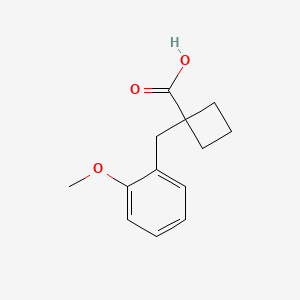

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid

CAS No.: 1439902-86-9

Cat. No.: VC5065988

Molecular Formula: C13H16O3

Molecular Weight: 220.268

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1439902-86-9 |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.268 |

| IUPAC Name | 1-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C13H16O3/c1-16-11-6-3-2-5-10(11)9-13(12(14)15)7-4-8-13/h2-3,5-6H,4,7-9H2,1H3,(H,14,15) |

| Standard InChI Key | LPIMHWXWLZYOIK-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CC2(CCC2)C(=O)O |

Introduction

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which combines a cyclobutane ring with a methoxybenzyl group.

Synthesis and Preparation

While specific synthesis protocols for 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid are not widely documented in the available literature, compounds with similar structures often involve reactions such as alkylation or esterification followed by hydrolysis to introduce the carboxylic acid functionality. The synthesis typically requires careful control of reaction conditions to ensure the desired stereochemistry and purity.

Biological and Pharmaceutical Applications

Although detailed biological activity data for 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid is limited, compounds with similar structures have been explored for their potential in medicinal chemistry. For instance, cyclobutane derivatives have been investigated for their antimicrobial and anticancer properties due to their ability to interact with biological targets .

Research Findings and Future Directions

Given the lack of specific research findings on 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in drug discovery. The compound's unique structure suggests it may have interesting pharmacological properties, warranting further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume